molecular formula C14H19NO5 B3752861 2-ETHOXYETHYL 3-((ETHOXYCARBONYL)AMINO)BENZOATE

2-ETHOXYETHYL 3-((ETHOXYCARBONYL)AMINO)BENZOATE

Cat. No.: B3752861
M. Wt: 281.30 g/mol
InChI Key: MJXSEDVBCQSCHX-UHFFFAOYSA-N
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Description

2-ETHOXYETHYL 3-((ETHOXYCARBONYL)AMINO)BENZOATE is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.311 g/mol . It is a unique compound used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 3-((ETHOXYCARBONYL)AMINO)BENZOATE typically involves the esterification of 3-aminobenzoic acid with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 3-((ETHOXYCARBONYL)AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-ETHOXYETHYL 3-((ETHOXYCARBONYL)AMINO)BENZOATE is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 3-((ETHOXYCARBONYL)AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active amine and carboxylic acid moieties, which can then interact with biological targets such as enzymes or receptors. The exact molecular pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl Benzoate: Similar in structure but lacks the amino group.

    Ethyl 3-Aminobenzoate: Similar but lacks the ethoxyethyl group.

Uniqueness

2-ETHOXYETHYL 3-((ETHOXYCARBONYL)AMINO)BENZOATE is unique due to the presence of both the ethoxyethyl and amino groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .

Properties

IUPAC Name

2-ethoxyethyl 3-(ethoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-3-18-8-9-20-13(16)11-6-5-7-12(10-11)15-14(17)19-4-2/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXSEDVBCQSCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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